molecular formula C10H11ClOS B14057638 1-(3-(Chloromethyl)-4-mercaptophenyl)propan-1-one

1-(3-(Chloromethyl)-4-mercaptophenyl)propan-1-one

Cat. No.: B14057638
M. Wt: 214.71 g/mol
InChI Key: WPWZJRVVXURBFX-UHFFFAOYSA-N
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Description

1-(3-(Chloromethyl)-4-mercaptophenyl)propan-1-one is an organic compound with the molecular formula C10H11ClOS This compound is characterized by the presence of a chloromethyl group, a mercapto group, and a propanone moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-chloromethyl-4-hydroxyphenylpropan-1-one with thiourea under acidic conditions to introduce the mercapto group . The reaction is typically carried out in a solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Chloromethyl)-4-mercaptophenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form a sulfonic acid derivative.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents used under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted phenylpropanone derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-(Chloromethyl)-4-mercaptophenyl)propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-(Chloromethyl)-4-mercaptophenyl)propan-1-one involves its interaction with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **1-(3-Chlor

Properties

Molecular Formula

C10H11ClOS

Molecular Weight

214.71 g/mol

IUPAC Name

1-[3-(chloromethyl)-4-sulfanylphenyl]propan-1-one

InChI

InChI=1S/C10H11ClOS/c1-2-9(12)7-3-4-10(13)8(5-7)6-11/h3-5,13H,2,6H2,1H3

InChI Key

WPWZJRVVXURBFX-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)S)CCl

Origin of Product

United States

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